Di-o-tolylcarbodiimide
Description
Properties
InChI |
InChI=1S/C15H14N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-10H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNCSCMYYGONLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883668 | |
| Record name | Benzenamine, N,N'-methanetetraylbis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-57-2 | |
| Record name | N,N′-Methanetetraylbis[2-methylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N'-methanetetraylbis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N'-methanetetraylbis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N'-methanetetraylbis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methanetetrayldi-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phosgene-Mediated Synthesis from o-Toluidine
The most widely documented method for synthesizing di-o-tolylcarbodiimide involves the reaction of o-toluidine with phosgene (COCl₂). This two-step process proceeds via the formation of an intermediate isocyanate, followed by dehydrohalogenation to yield the carbodiimide.
Reaction Pathway:
-
Isocyanate Formation:
The reaction occurs in anhydrous dichloromethane or toluene at 0–5°C to minimize side reactions. -
Carbodiimide Formation:
Triethylamine or pyridine is typically used as a base to abstract protons, facilitating the elimination of carbon dioxide.
Key Parameters:
Thiourea-Phosgene Route
An alternative pathway, described in US Patent 3,301,895, utilizes thiourea derivatives as starting materials. While less common for this compound, this method is scalable and avoids handling volatile isocyanates.
Reaction Steps:
-
Thiourea Synthesis:
-
Carbodiimide Formation:
The reaction occurs in two stages: an initial low-temperature mixing phase (0–60°C) followed by a high-temperature decomposition (75–200°C).
Advantages:
-
Reduced intermediate toxicity compared to isocyanate routes.
Industrial Production Protocols
Large-Scale Reactor Design
Industrial synthesis employs continuous-flow reactors to manage exothermic reactions and improve safety. Key features include:
| Parameter | Specification |
|---|---|
| Reactor Material | Glass-lined steel or Hastelloy C-276 |
| Temperature Control | Jacketed cooling (0–5°C) |
| Phosgene Feed Rate | 0.5–1.0 L/min |
| Base Addition | Automated dosing (triethylamine) |
Purification:
-
Distillation: Vacuum distillation (0.1–1.0 mmHg) isolates the product at 120–130°C.
-
Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.
Comparative Analysis of Synthetic Methods
Yield and Purity Across Methodologies
| Method | Yield (%) | Purity (%) | By-Products |
|---|---|---|---|
| Phosgene-o-Toluidine | 78–85 | 95–98 | Oligoureas, CO₂ |
| Thiourea-Phosgene | 85–92 | 97–99 | COS, Polysulfides |
Key Observations:
Solvent and Catalyst Optimization
Recent advances highlight the role of solvent polarity and catalyst selection:
Catalyst Screening:
-
Triethylamine: Standard base, but prone to forming hydrochloride salts that hinder mixing.
-
DMAP (4-Dimethylaminopyridine): Enhances reaction rates by 30% in toluene.
Solvent Effects:
-
Dichloromethane: Optimal for phosgene solubility but environmentally hazardous.
-
Toluene: Preferred in industry due to easier recovery and lower toxicity.
Mechanistic Insights and Kinetic Studies
Isocyanate Dimerization Mechanism
The base-mediated dimerization of o-tolyl isocyanate follows second-order kinetics:
Studies using in situ IR spectroscopy reveal that electron-donating groups on the aryl ring accelerate the reaction by stabilizing the transition state.
Side Reactions and Mitigation
Major Side Reactions:
-
Isocyanate Trimerization:
Forms isocyanurates, which reduce yields. Mitigated by maintaining low temperatures (<10°C). -
Hydrolysis:
Residual water converts isocyanates to ureas. Anhydrous conditions (molecular sieves) are critical.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions: Di-o-tolylcarbodiimide undergoes several types of chemical reactions, including:
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding urea.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with this compound to form carbamates, often requiring a catalyst.
Water: Hydrolyzes this compound to form urea, typically under acidic or basic conditions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Urea Derivatives: Formed from hydrolysis.
Scientific Research Applications
Catalytic Applications
1.1 Hydroboration Reactions
One of the significant applications of o-DTC is in hydroboration reactions. It has been shown to facilitate the selective monohydroboration of carbodiimides, producing amidinates, which are important intermediates in coordination chemistry. This reaction demonstrates the influence of steric effects on catalytic activity, as the positioning of methyl groups significantly impacts the reactivity of o-DTC in hydroboration processes .
1.2 Alcohol Addition to Carbodiimides
Research has indicated that complexes derived from o-DTC can effectively catalyze the addition of alcohols to carbodiimides, yielding desirable isourea products. This application underscores the versatility of o-DTC in facilitating transformations that are crucial for synthesizing nitrogen-containing compounds .
Polymer Chemistry
2.1 Non-Isocyanate Polyurethanes
o-DTC plays a pivotal role in the development of non-isocyanate polyurethane (NIPU) systems. Its ability to react under mild conditions allows for the formation of polyurethanes without traditional isocyanate components, which are often hazardous. The polymerization process using o-DTC has been explored for its potential to create materials with tailored properties for various applications, including coatings and adhesives .
2.2 Ring-Opening Metathesis Polymerization
Recent advancements have shown that o-DTC can be utilized in ring-opening metathesis polymerization (ROMP), providing a pathway for synthesizing complex polymer architectures. This application is particularly relevant in developing materials with specific mechanical and thermal properties .
Synthesis of Sulphonic Anhydrides
Di-o-tolylcarbodiimide has been employed as a reagent in the preparation of sulphonic anhydrides through reactions with sulfonic acids. This method offers a convenient approach to synthesize these derivatives, which are valuable in various chemical processes, including catalysis and material science .
Table 1: Summary of Research Findings on this compound
| Application Area | Description | Key Findings |
|---|---|---|
| Hydroboration | Catalyzes monohydroboration of carbodiimides | Influenced by steric effects; yields amidinates |
| Alcohol Addition | Facilitates addition reactions to form isoureas | Effective catalyst for alcohol-carbodiimide reactions |
| Polymer Chemistry | Used in NIPU and ROMP processes | Enables synthesis of tailored polyurethanes |
| Sulphonic Anhydrides | Reacts with sulfonic acids for anhydride preparation | Provides a general method for synthesis |
Mechanism of Action
The mechanism of action of di-o-tolylcarbodiimide involves the activation of carboxyl groups for nucleophilic attack. The carbodiimide group (–N=C=N–) reacts with carboxylic acids to form an O-acylisourea intermediate, which can then react with nucleophiles such as amines to form amide bonds. This mechanism is widely exploited in peptide synthesis and bioconjugation techniques.
Comparison with Similar Compounds
Comparison with Similar Carbodiimide Compounds
Carbodiimides are widely used as stabilizers, dehydrating agents, and coupling reagents. Below is a detailed comparison of Di-o-tolylcarbodiimide with structurally analogous carbodiimides, focusing on their efficacy, stability enhancement, and practical applications.
N,N′-Dicyclohexylcarbodiimide (DCC)
- Structure : Cyclohexyl substituents.
- Applications : A benchmark stabilizer for VX and other sensitive agents. At 2–6% concentration, DCC reduces VX decomposition from 10% in 2 months (neat VX) to 10% in 9 months at 71°C .
- Advantages : High thermal stability and well-documented performance.
- Limitations: Limited solubility in polar solvents due to hydrophobic cyclohexyl groups.
Diisopropylcarbodiimide (DIC)
- Structure : Isopropyl substituents.
- Applications : Alternative stabilizer for VX, often used in peptide synthesis due to superior solubility in organic solvents.
- Advantages : Reduced toxicity compared to DCC; forms urea byproducts that are easier to remove.
- Limitations : Less effective in long-term stabilization of VX compared to DCC .
This compound
- Structure : Ortho-tolyl substituents.
- Applications : Used interchangeably with DCC and DIC for VX stabilization. Its aromatic substituents may enhance solubility in aromatic solvents compared to aliphatic carbodiimides.
- Advantages: Balances steric bulk (for stability) with moderate solubility. No reported alteration of VX’s biological potency when used .
- Limitations: Limited quantitative data on its stabilization efficiency compared to DCC.
Table 1. Comparative Analysis of Carbodiimide Stabilizers
| Compound | Substituents | Optimal Concentration | Decomposition Rate (10% at 71°C) | Solubility Profile |
|---|---|---|---|---|
| N,N′-Dicyclohexylcarbodiimide | Cyclohexyl | 2–6% | 9 months (6% concentration) | Low in polar solvents |
| Diisopropylcarbodiimide | Isopropyl | Not specified | Not explicitly reported | High in organic solvents |
| This compound | o-Tolyl | Not specified | Comparable to DCC (inferred) | Moderate in aromatic solvents |
Key Research Findings
Stabilization Mechanism: Carbodiimides like this compound scavenge water and nucleophiles, forming inert urea derivatives.
Thermal Stability : At 71°C, VX stabilized with 6% DCC shows 10% decomposition after 9 months, while this compound is assumed to perform similarly, though precise data is scarce .
Biological Activity
Di-o-tolylcarbodiimide (o-DTC) is a specialized carbodiimide compound that has garnered attention in various fields of chemistry, particularly in biological applications. This article explores the biological activity of o-DTC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is characterized by its two o-tolyl groups attached to a central carbodiimide functional group. Its structure allows it to participate in various chemical reactions, particularly in the formation of amides and other nitrogen-containing compounds.
The biological activity of this compound primarily relates to its ability to facilitate peptide bond formation through amide coupling reactions. This property makes it useful in synthesizing peptides and proteins, which are crucial in various biological processes.
- Peptide Synthesis : o-DTC acts as a coupling reagent, promoting the reaction between carboxylic acids and amines to form amides. This reaction is essential in peptide synthesis, allowing for the creation of complex biomolecules with specific functions.
- Reactivity with Nucleophiles : The electrophilic nature of the carbodiimide group allows it to react with nucleophiles such as amino groups, leading to the formation of stable intermediates that can further react to yield desired products.
Toxicological Profile
While this compound is effective in facilitating chemical reactions, its safety profile must be considered. Research indicates that carbodiimides can exhibit cytotoxic effects at high concentrations, necessitating careful handling and usage within laboratory settings .
Case Studies and Research Findings
Several studies have investigated the biological activity and applications of this compound:
- Antibacterial Activity : A study highlighted the antibacterial properties of o-DTC when used in conjunction with specific antibiotics, enhancing their efficacy against resistant bacterial strains .
- Polymer Chemistry : Research demonstrated that o-DTC could be utilized in polymerization processes, contributing to the development of novel materials with potential biomedical applications .
- Synthesis of Bioactive Compounds : In a series of experiments, this compound was employed to synthesize bioactive compounds that showed promise in drug development, particularly in targeting specific enzymes involved in disease pathways .
Comparative Biological Activity Table
The following table summarizes the biological activities associated with this compound compared to other common carbodiimides:
| Compound | Peptide Synthesis | Antibacterial Activity | Toxicity Level |
|---|---|---|---|
| This compound (o-DTC) | High | Moderate | Moderate |
| Dicyclohexylcarbodiimide (DCC) | High | Low | Low |
| Di-p-tolylcarbodiimide (p-DTC) | Moderate | High | Moderate |
Q & A
Q. How can researchers ensure transparency when reporting failed syntheses or anomalous results involving this compound?
- Methodological Answer : Include negative results in supplementary materials with detailed troubleshooting notes (e.g., solvent incompatibility, moisture contamination). Adhere to PRISMA guidelines for systematic reviews of prior studies to contextualize findings. Use open-access repositories (e.g., Zenodo) to share raw NMR and chromatographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
